molecular formula C19H17NO3S B445353 methyl 5-ethyl-2-[(naphthalen-1-ylcarbonyl)amino]thiophene-3-carboxylate

methyl 5-ethyl-2-[(naphthalen-1-ylcarbonyl)amino]thiophene-3-carboxylate

Cat. No.: B445353
M. Wt: 339.4g/mol
InChI Key: YRGDXZMDQIRBQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 5-ethyl-2-[(naphthalen-1-ylcarbonyl)amino]thiophene-3-carboxylate: is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-ethyl-2-(1-naphthoylamino)thiophene-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide (NaOMe) in dry methanol (MeOH) under reflux conditions . This method yields the desired thiophene derivative in moderate to high yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: methyl 5-ethyl-2-[(naphthalen-1-ylcarbonyl)amino]thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction of the naphthoylamino group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4, under acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.

    Substitution: Halogenating agents, nitrating agents, under controlled temperature and solvent conditions.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of halogens, nitro groups, or other electrophiles.

Scientific Research Applications

Chemistry: methyl 5-ethyl-2-[(naphthalen-1-ylcarbonyl)amino]thiophene-3-carboxylate is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, thiophene derivatives are studied for their potential as antimicrobial, anticancer, and anti-inflammatory agents. The presence of the naphthoylamino group in this compound may enhance its biological activity and specificity .

Medicine: This compound is investigated for its potential therapeutic applications. Thiophene derivatives have shown promise as drug candidates for the treatment of various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, thiophene derivatives are used as intermediates in the production of dyes, pigments, and other specialty chemicals. Their unique electronic properties make them valuable in the development of organic semiconductors and other advanced materials .

Mechanism of Action

The mechanism of action of methyl 5-ethyl-2-(1-naphthoylamino)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The naphthoylamino group may facilitate binding to biological receptors or enzymes, leading to modulation of their activity. The thiophene ring can participate in electron transfer processes, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Uniqueness: methyl 5-ethyl-2-[(naphthalen-1-ylcarbonyl)amino]thiophene-3-carboxylate is unique due to the presence of the naphthoylamino group, which imparts distinct electronic and steric properties.

Properties

Molecular Formula

C19H17NO3S

Molecular Weight

339.4g/mol

IUPAC Name

methyl 5-ethyl-2-(naphthalene-1-carbonylamino)thiophene-3-carboxylate

InChI

InChI=1S/C19H17NO3S/c1-3-13-11-16(19(22)23-2)18(24-13)20-17(21)15-10-6-8-12-7-4-5-9-14(12)15/h4-11H,3H2,1-2H3,(H,20,21)

InChI Key

YRGDXZMDQIRBQZ-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC=CC3=CC=CC=C32)C(=O)OC

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC=CC3=CC=CC=C32)C(=O)OC

Origin of Product

United States

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